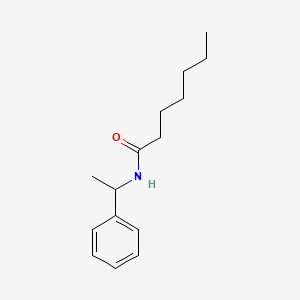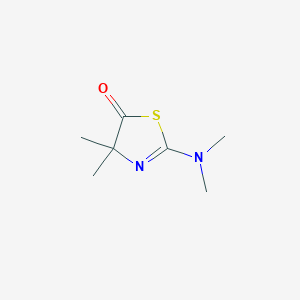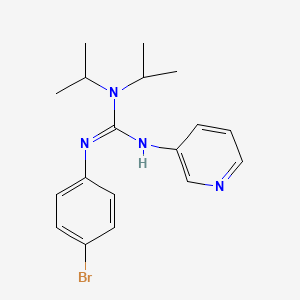
N''-(4-Bromophenyl)-N,N-dipropan-2-yl-N'-pyridin-3-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine is a complex organic compound that features a bromophenyl group, a pyridinyl group, and a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine typically involves the condensation of 4-bromophenyl isocyanate with N,N-dipropan-2-ylpyridin-3-amine. The reaction is carried out in the presence of a base such as triethylamine under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by interacting with key proteins, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl derivatives: Known for their antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)sulfonylbenzoyl derivatives: Investigated for their antimicrobial and antioxidant activities.
Uniqueness
N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61759-80-6 |
|---|---|
Molecular Formula |
C18H23BrN4 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,1-di(propan-2-yl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C18H23BrN4/c1-13(2)23(14(3)4)18(22-17-6-5-11-20-12-17)21-16-9-7-15(19)8-10-16/h5-14H,1-4H3,(H,21,22) |
InChI Key |
GSOGIVKJSRVVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=NC1=CC=C(C=C1)Br)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


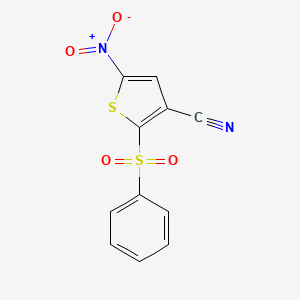
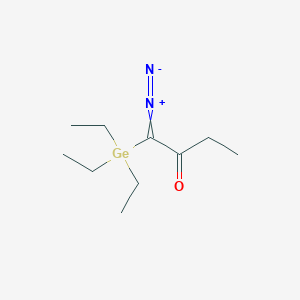


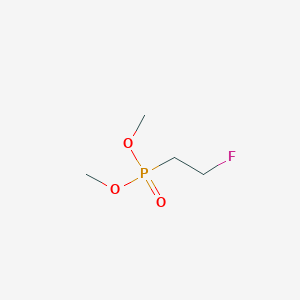
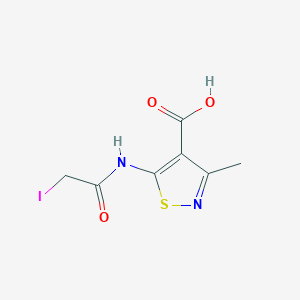
![2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-amine](/img/structure/B14544458.png)
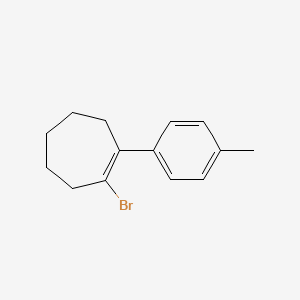
![4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol](/img/structure/B14544462.png)
![Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane](/img/structure/B14544464.png)
![[(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B14544467.png)
![5-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B14544468.png)
